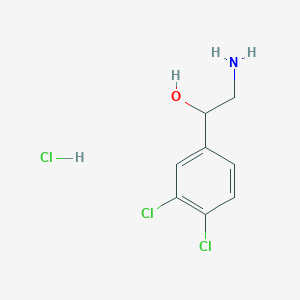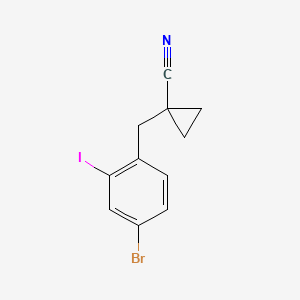
2-(2-oxopyrimidin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-oxopyrimidin-1-yl)propanoic acid is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . It is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxopyrimidin-1-yl)propanoic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of a pyrimidine derivative with an α-keto acid, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimization for yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-oxopyrimidin-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents, acids, or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
2-(2-oxopyrimidin-1-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-oxopyrimidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-oxopyridin-1(2H)-yl)propanoic acid
- 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanoic acid
- 2-(2,5-dioxopyrrol-1-yl)propanoic acid
Uniqueness
2-(2-oxopyrimidin-1-yl)propanoic acid is unique due to its specific pyrimidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
953720-72-4 |
|---|---|
Fórmula molecular |
C7H8N2O3 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
2-(2-oxopyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H8N2O3/c1-5(6(10)11)9-4-2-3-8-7(9)12/h2-5H,1H3,(H,10,11) |
Clave InChI |
OVEGTCZEHPXBMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)N1C=CC=NC1=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,2,4,5-Tetrahydro-benzo[d]azepine-3-carboxylic acid tert-butyl ester](/img/structure/B8742365.png)
![7-fluoro-5H-indeno[1,2-b]pyridine](/img/structure/B8742370.png)




![4-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)Benzoic acid](/img/structure/B8742418.png)
![8-Boc-3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B8742425.png)
![3-[(2-Methylquinolin-4-yl)amino]propane-1,2-diol](/img/structure/B8742430.png)
